N6-Cyclopentyladenosine
Overview
Description
N6-Cyclopentyladenosine (CPA) is a drug that acts as a selective adenosine A1 receptor agonist . It has mainly cardiovascular effects with only subtle alterations of behavior . CPA is widely used in scientific research into the adenosine receptors and has been used to derive a large family of derivatives .
Synthesis Analysis
Novel 3,8- and 8,9-disubstituted N6-cyclopentyladenine derivatives were synthesized in moderate overall yield from 6-chloropurine . The derivatives were made in an attempt to find a new neutral antagonist with high affinity for adenosine A1 receptors .Molecular Structure Analysis
The molecular formula of N6-Cyclopentyladenosine is C15H21N5O4 . Its average mass is 335.358 Da and its monoisotopic mass is 335.159363 Da .Chemical Reactions Analysis
N6-Cyclopentyladenosine (CPA) and 2-chloro-N6-cyclopentyladenosine (CCPA) were originally synthesized as high affinity ligands for adenosine A1 . They have been used widely to study the receptor binding and function in vitro and in isolated organs .Physical And Chemical Properties Analysis
N6-Cyclopentyladenosine has a density of 1.8±0.1 g/cm3, a boiling point of 673.4±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.2 mmHg at 25°C . Its molar refractivity is 81.6±0.5 cm3, and it has 9 H bond acceptors, 4 H bond donors, and 4 freely rotating bonds .Scientific Research Applications
N6-Cyclopentyladenosine (CPA) is a drug that acts as a selective adenosine A1 receptor agonist . It has mainly cardiovascular effects with only subtle alterations of behavior . CPA is widely used in scientific research into the adenosine receptors and has been used to derive a large family of derivatives . Here are some more applications of N6-Cyclopentyladenosine:
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Cardiovascular Research
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Pain Management
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Anticonvulsant Activity
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Cancer Research
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Neurological Research
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Diabetes Research
Safety And Hazards
When handling N6-Cyclopentyladenosine, it’s important to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
(2R,3R,4S,5R)-2-[6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4/c21-5-9-11(22)12(23)15(24-9)20-7-18-10-13(16-6-17-14(10)20)19-8-3-1-2-4-8/h6-9,11-12,15,21-23H,1-5H2,(H,16,17,19)/t9-,11-,12-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMWSBKSHWARHU-SDBHATRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56422170 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N6-Cyclopentyladenosine | |
CAS RN |
41552-82-3 | |
Record name | N6-cyclopentyladenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41552-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N(6)-Cyclopentyladenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041552823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-CYCLOPENTYLADENOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LG47VG1ID | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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